molecular formula C18H23N3O4 B2423788 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-32-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2423788
CAS No.: 1013765-32-6
M. Wt: 345.399
InChI Key: BFZFPQXEEOIIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in agricultural and pharmacological research. Its structure incorporates a pyrazole carboxamide core, a motif known for its potent antifungal properties. Research on related pyrazole carboxamides has demonstrated that they can function by inhibiting mitochondrial function in fungal pathogens, specifically by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the respiratory chain, leading to impaired energy production and cell death . The compound also features a benzodioxole group, a privileged structure in medicinal chemistry known to contribute to a wide spectrum of biological activities. Benzodioxole-containing compounds have been extensively investigated for their versatile biological behavior, including antimicrobial, antiprotozoal, and antitumor activities . Furthermore, derivatives of benzodioxole have been explored as modulators of ATP-binding cassette transporters, indicating potential applications in addressing diseases related to protein misfolding and trafficking, such as cystic fibrosis . This combination of structural features makes this compound a valuable scaffold for researchers developing new agrochemical agents or probing novel biochemical pathways. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-7-21-11-14(18(20-21)23-8-4-2)17(22)19-10-13-5-6-15-16(9-13)25-12-24-15/h5-6,9,11H,3-4,7-8,10,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZFPQXEEOIIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzo[d][1,3]dioxole intermediate is then alkylated with a suitable alkyl halide to introduce the propoxy group.

    Pyrazole ring formation: The alkylated benzo[d][1,3]dioxole is reacted with hydrazine and a β-keto ester to form the pyrazole ring.

    Amidation: Finally, the pyrazole intermediate is coupled with a carboxylic acid derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C17H22N2O4C_{17}H_{22}N_{2}O_{4}, characterized by a unique combination of a benzo[d][1,3]dioxole moiety and a pyrazole ring. These structural features contribute to its diverse chemical properties and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxole Moiety : This involves cyclization reactions using catechol and formaldehyde.
  • Synthesis of the Pyrazole Ring : The pyrazole ring is formed via condensation reactions involving hydrazine and 1,3-diketones.
  • Coupling Reactions : The benzodioxole and pyrazole rings are coupled using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Alkylation : Propoxy and propyl groups are introduced through alkylation reactions with appropriate halides.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. These targets may include various enzymes and receptors involved in inflammatory and cancer pathways.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazoles can effectively inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundHepG2 (liver carcinoma)6.25
This compoundA549 (lung carcinoma)8.74
Cisplatin (control)HepG23.78
Cisplatin (control)A5496.39

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Similar pyrazole derivatives have demonstrated significant inhibition of pro-inflammatory mediators:

CompoundIC50 (µg/mL)Reference
This compound60.56
Diclofenac (control)54.65

Comparative Studies

To understand the uniqueness of this compound in terms of biological activity, it is beneficial to compare it with other compounds containing similar functional groups:

Compound NameStructural FeaturesBiological Activity
2-(benzo[d][1,3]dioxol-5-yloxy)acetamideSimilar dioxole moiety; acetamide groupAnticancer
5-(benzo[d][1,3]dioxol)pyrazolePyrazole ring without carboxamide groupAntimicrobial

The distinct combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in treating various diseases. For example:

  • Antitumor Studies : In vitro evaluations against liver and lung cancer cell lines showed promising results with IC50 values significantly lower than standard chemotherapy agents.
  • Safety Profile : Toxicity assessments on normal lung fibroblast cells indicated low toxicity levels, suggesting a favorable safety profile for further development.

Q & A

Basic: What are the critical steps in synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step process starting with the 1,5-diarylpyrazole core template. Key steps include:

  • Condensation : Reacting a substituted pyrazole carboxylic acid with a benzodioxole-containing amine (e.g., benzo[d][1,3]dioxol-5-ylmethylamine) using coupling agents like DCC or EDC in DMF .
  • Alkoxy Group Introduction : Alkylation of the pyrazole ring at the 3-position using propyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents .
  • Purification : Recrystallization from ethanol or chromatography to isolate the final product .
    Optimization Tips :
  • Vary reaction temperatures (e.g., room temperature vs. reflux) to improve yield.
  • Use catalysts like tetrabutylammonium iodide for alkylation efficiency .
  • Monitor reaction progress via TLC or HPLC to minimize by-products.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Characterization requires a combination of:

  • ¹H/¹³C NMR : To confirm the benzodioxole methylene group (δ ~4.2–4.5 ppm) and propoxy/propyl chain integration .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
  • Melting Point Analysis : Assess purity (e.g., sharp melting point ~176–228°C observed in analogs) .

Advanced: How can molecular docking studies predict the biological targets of this compound?

Answer:

  • Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or cannabinoid receptors based on structural analogs (e.g., 1,5-diarylpyrazole derivatives targeting DHFR) .
  • Docking Workflow :
    • Prepare the ligand (protonation states, energy minimization).
    • Use AutoDock Vina or Schrödinger Suite for binding pose prediction.
    • Validate with known inhibitors (e.g., doxorubicin docking score comparison) .
  • Key Metrics : Analyze hydrogen bonds (e.g., with DHFR active-site residues like Asp27) and docking scores (<-9 kcal/mol suggests strong binding) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., pH, temperature, cell lines) .
  • Orthogonal Assays : Confirm activity via multiple methods (e.g., enzyme inhibition + cellular viability assays).
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Structural Confirmation : Re-analyze NMR/MS data to verify compound integrity .

Intermediate: How does the substitution pattern (e.g., propoxy vs. methoxy) influence physicochemical properties?

Answer:

  • Lipophilicity : Propoxy groups increase logP vs. methoxy, enhancing membrane permeability (calculate via ChemAxon or experimental shake-flask method) .
  • Metabolic Stability : Bulkier alkoxy groups (e.g., propoxy) resist cytochrome P450 oxidation compared to methoxy .
  • Solubility : Propoxy derivatives may require co-solvents (e.g., DMSO) for in vitro assays due to lower aqueous solubility .

Advanced: What computational methods assess metabolic stability and toxicity?

Answer:

  • In Silico Tools :
    • ADMET Predictors : Use SwissADME or ADMETlab to predict CYP450 interactions and hepatotoxicity .
    • Molecular Dynamics (MD) : Simulate liver microsome interactions (e.g., GROMACS) to study oxidative metabolism .
  • Metabolite Identification : Employ mass fragmentation trees (e.g., MS/MS) to predict Phase I/II metabolites .

Basic: What are common synthetic by-products, and how are they mitigated?

Answer:

  • By-Products :
    • Unreacted starting materials (e.g., benzodioxole amine).
    • Over-alkylated pyrazole derivatives.
  • Mitigation :
    • Use stoichiometric control (1:1.1 molar ratio of amine to pyrazole acid).
    • Purify via silica gel chromatography (hexane:ethyl acetate gradient) .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

Answer:

  • Core Modifications :
    • Replace benzodioxole with other aryl groups (e.g., 4-chlorophenyl) to assess target selectivity .
    • Vary alkoxy chain length (propoxy vs. pentyloxy) to optimize binding pocket occupancy .
  • Biological Testing : Screen analogs against target panels (e.g., kinase or GPCR assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.